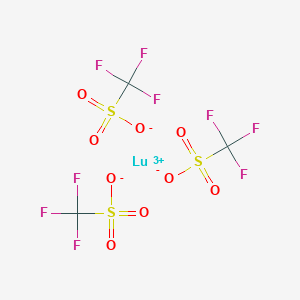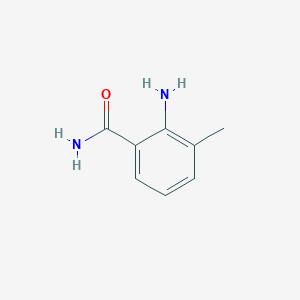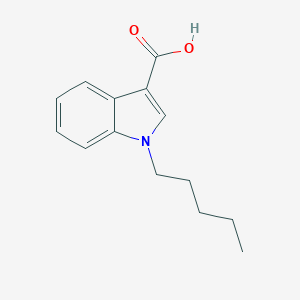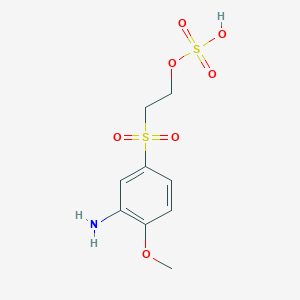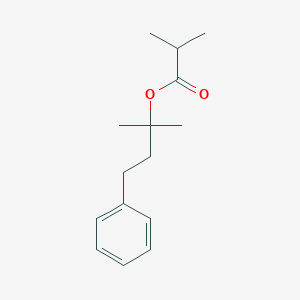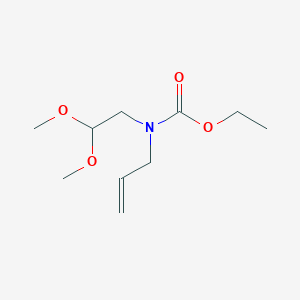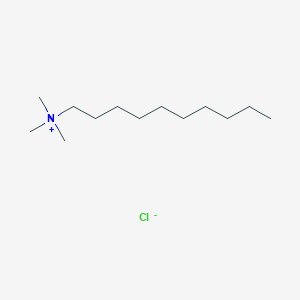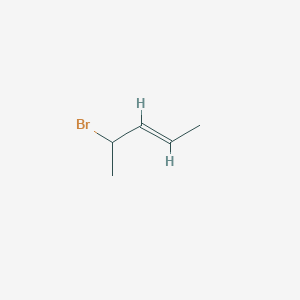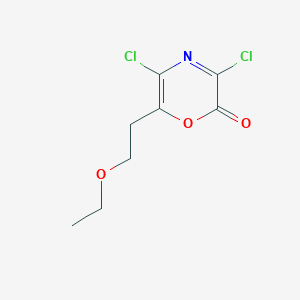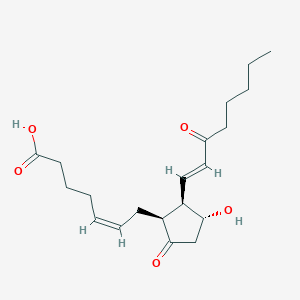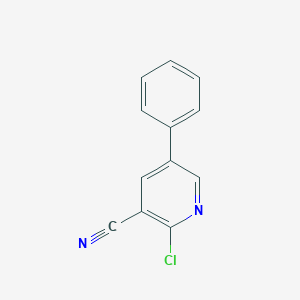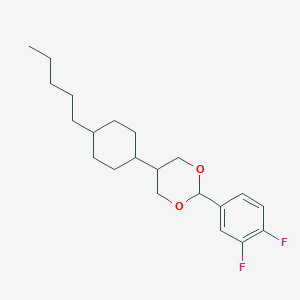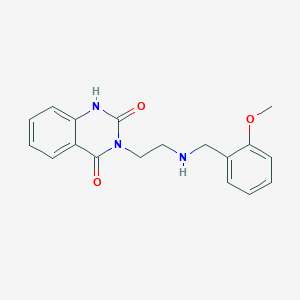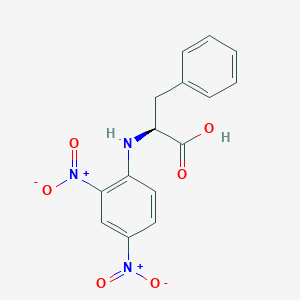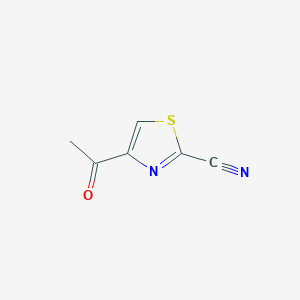
4-Acetyl-2-cyanothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-2-cyanothiazole is a heterocyclic organic compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Acetyl-2-cyanothiazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and DNA polymerase. Additionally, it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Acetyl-2-cyanothiazole has antioxidant properties and may help to protect cells from oxidative stress. Additionally, it has been found to exhibit antibacterial activity against certain strains of bacteria. In terms of its potential use in cancer treatment, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Acetyl-2-cyanothiazole in lab experiments is its potential as a novel therapeutic agent. Additionally, it is relatively easy to synthesize and has been found to exhibit interesting biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-Acetyl-2-cyanothiazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its mechanism of action and to optimize its use in cancer therapy. Additionally, its potential use as an antibacterial agent and as a treatment for oxidative stress-related diseases should be further explored. Finally, more research is needed to fully understand the biochemical and physiological effects of 4-Acetyl-2-cyanothiazole and to identify any potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-2-cyanothiazole has been found to exhibit interesting biochemical and physiological effects. It has been studied for its potential use in the treatment of cancer and as an antibacterial agent. Additionally, it has been found to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
135450-46-3 |
|---|---|
Produktname |
4-Acetyl-2-cyanothiazole |
Molekularformel |
C6H4N2OS |
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
4-acetyl-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C6H4N2OS/c1-4(9)5-3-10-6(2-7)8-5/h3H,1H3 |
InChI-Schlüssel |
FRUKDXHKTNFHTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC(=N1)C#N |
Kanonische SMILES |
CC(=O)C1=CSC(=N1)C#N |
Synonyme |
2-Thiazolecarbonitrile, 4-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

